

An In-depth Technical Guide to 1-Propylcyclohexanol (CAS: 5445-24-9)

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Compound of Interest

Compound Name: **1-Propylcyclohexanol**

Cat. No.: **B1594168**

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Abstract

This technical guide provides a comprehensive overview of **1-Propylcyclohexanol** (CAS Number: 5445-24-9), a tertiary alcohol with applications in the fragrance industry and as a key intermediate in the synthesis of liquid crystals. This document collates essential chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and materials science.

Chemical and Physical Properties

1-Propylcyclohexanol is a colorless liquid with a characteristic sweet, floral odor.^[1] It exhibits good solubility in alcohols and oils.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **1-Propylcyclohexanol**

Property	Value	Source
CAS Number	5445-24-9	[2] [3]
Molecular Formula	C ₉ H ₁₈ O	[2] [3]
Molecular Weight	142.24 g/mol	[2] [3]
IUPAC Name	1-propylcyclohexan-1-ol	[2]
Boiling Point	194.4 °C at 760 mmHg	[1]
453 K	[3] [4]	
Melting Point	36.9 °C (estimate)	[1] [5]
283.29 K (Joback Calculated)	[4]	
Density	0.912 g/cm ³	[1]
Flash Point	76.5 °C	[1]
Refractive Index	1.465	[1]
LogP (Octanol/Water)	2.48	[2] [4]
Water Solubility (log10WS)	-2.86 (Crippen Calculated)	[4]

Synthesis of 1-Propylcyclohexanol

The primary and most direct method for the synthesis of **1-Propylcyclohexanol** is the Grignard reaction. This involves the nucleophilic addition of a propyl Grignard reagent, typically propylmagnesium bromide, to cyclohexanone. The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.

Experimental Protocol: Grignard Synthesis

This protocol is a representative procedure for the synthesis of **1-Propylcyclohexanol** via the Grignard reaction.

Materials:

- Magnesium turnings
- 1-Bromopropane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Cyclohexanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, reflux condenser)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
 - Add a solution of 1-bromopropane in the anhydrous solvent dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
 - Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a steady reflux.
 - After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.
- Reaction with Cyclohexanone:
 - Cool the freshly prepared propylmagnesium bromide solution in an ice bath.

- Add a solution of cyclohexanone in the anhydrous solvent dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

• Work-up:

- Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
- Separate the organic layer.
- Extract the aqueous layer with two portions of diethyl ether or THF.
- Combine the organic layers and wash with brine.
- Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification Protocol: Fractional Distillation

The crude **1-Propylcyclohexanol** can be purified by fractional distillation under reduced pressure to obtain the pure product.

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux column)
- Distillation head with a thermometer
- Condenser
- Receiving flask

- Heating mantle
- Vacuum source

Procedure:

- Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
- Place the crude **1-Propylcyclohexanol** in the round-bottom flask with a few boiling chips or a magnetic stir bar.
- Slowly heat the flask using a heating mantle.
- Apply a vacuum and carefully monitor the temperature.
- Collect the fraction that distills at the expected boiling point of **1-Propylcyclohexanol** at the applied pressure. The boiling point will be lower than the atmospheric boiling point of 194.4 °C.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **1-Propylcyclohexanol** is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons alpha to the hydroxyl group) and the cyclohexyl ring protons (a complex series of multiplets). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each of the nine carbon atoms in different chemical environments. The carbon bearing the hydroxyl group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C-1 (C-OH)	~72
C-2, C-6 (Cyclohexyl)	~38
C-3, C-5 (Cyclohexyl)	~23
C-4 (Cyclohexyl)	~26
C-1' (Propyl, α to OH)	~44
C-2' (Propyl)	~18
C-3' (Propyl)	~15

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Propylcyclohexanol** will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.

Table 3: Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch	3600 - 3200	Strong, broad
C-H stretch (sp ³)	3000 - 2850	Strong, sharp
C-O stretch	1200 - 1050	Medium to strong

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Propylcyclohexanol** will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern is characteristic of a tertiary alcohol. Common fragmentation pathways include the loss of the propyl group, loss of water, and cleavage of the cyclohexyl ring.

Table 4: Major Peaks in the Mass Spectrum

m/z	Proposed Fragment
142	$[M]^+$ (Molecular Ion)
124	$[M - H_2O]^+$
99	$[M - C_3H_7]^+$
81	$[C_6H_9]^+$
55	$[C_4H_7]^+$

Applications

1-Propylcyclohexanol is primarily utilized in two main areas:

- Fragrance and Flavors: Due to its sweet, floral odor, it is used as a component in the formulation of perfumes, cosmetics, and other consumer products.[1]
- Chemical Intermediate: It serves as a precursor in the synthesis of other organic molecules, notably as an intermediate for liquid crystals.[5]

Safety and Handling

1-Propylcyclohexanol is classified as a skin and eye irritant and may cause respiratory irritation.[2]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a

lab coat. Work should be conducted in a well-ventilated area or a fume hood.

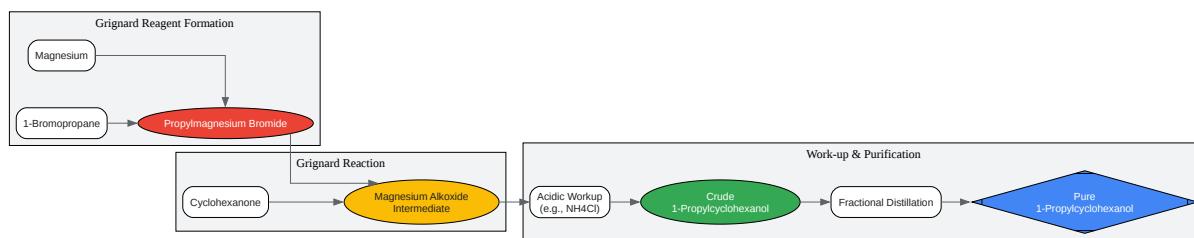
Biological Activity and Signaling Pathways

Currently, there is no significant published research detailing the biological activity of **1-Propylcyclohexanol** or its involvement in any specific biological signaling pathways. Its primary applications are in materials and fragrance science, and it is not typically investigated for pharmacological or therapeutic purposes. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **1-Propylcyclohexanol** via the Grignard reaction.



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Caption: Synthesis of **1-Propylcyclohexanol** via Grignard Reaction.

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